SGC2085 HCl

Overview

Description

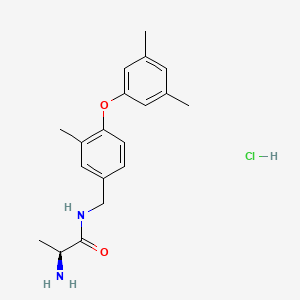

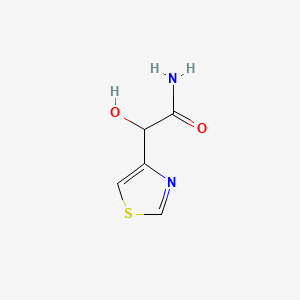

SGC2085 HCl is a potent and selective inhibitor of coactivator associated arginine methyltransferase 1 (CARM1) with an IC50 of 50 nM . It is more than a hundred-fold selective over other PRMTs . The IUPAC name for SGC2085 HCl is (S)-2-amino-N-(4-(3,5-dimethylphenoxy)-3-methylbenzyl)propanamide hydrochloride .

Molecular Structure Analysis

The molecular weight of SGC2085 HCl is 348.87 . The InChI code is 1S/C19H24N2O2.ClH/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20;/h5-10,15H,11,20H2,1-4H3,(H,21,22);1H/t15-;/m0./s1 .

Chemical Reactions Analysis

SGC2085 HCl is a potent and selective inhibitor of CARM1 . It does not inhibit other PRMTs, with the exception of PRMT6 (IC50=5.2 μM) .

Physical And Chemical Properties Analysis

SGC2085 HCl has a molecular weight of 348.87 . The chemical formula is C19H25ClN2O2 . It is stored at temperatures of -80/-20 .

Scientific Research Applications

Protein Arginine Methyltransferase 4 (PRMT4/CARM1) Inhibitor

SGC2085 HCl is a potent and selective inhibitor of protein arginine methyltransferase 4 (PRMT4/CARM1) with an IC50 of 50 nM . PRMT4/CARM1 is an enzyme that plays a crucial role in gene expression regulation, and its dysregulation is associated with various diseases, including cancer .

Selectivity Over Other PRMT Proteins

SGC2085 HCl is selective for PRMT4/CARM1 over other PRMT proteins such as PRMT8, PRMT1, PRMT3, PRMT5, and PRMT7 up to concentrations of 50 µM and 100 µM respectively . This selectivity makes it a valuable tool for studying the specific role of PRMT4/CARM1 in biological processes .

PRMT6 Inhibition

Although SGC2085 HCl is primarily a PRMT4/CARM1 inhibitor, it also weakly inhibits PRMT6 with an IC50 value of 5.2 µM . PRMT6 is another member of the PRMT family involved in gene regulation, and its inhibition could have implications in the study of diseases like cancer .

Biochemical Research

Due to its inhibitory properties, SGC2085 HCl is used in biochemical research to study the role of PRMT4/CARM1 and other PRMT proteins in various biological processes . It can help in understanding the molecular mechanisms of these proteins and their impact on cellular functions .

Drug Development

The inhibitory properties of SGC2085 HCl against PRMT4/CARM1 and PRMT6 make it a potential candidate for drug development . Its selectivity and potency could be leveraged to design therapeutic agents for diseases associated with the dysregulation of these proteins .

Molecular Biology Studies

SGC2085 HCl can be used in molecular biology studies to investigate the role of methylation in gene expression . As PRMT4/CARM1 is involved in the methylation of histones, a process crucial for gene regulation, SGC2085 HCl can provide insights into these epigenetic modifications .

Mechanism of Action

Target of Action

SGC2085 Hydrochloride is a potent and selective inhibitor of the coactivator associated arginine methyltransferase 1 (CARM1) with an IC50 of 50 nM . CARM1 is an important positive modulator of Wnt/β-catenin transcription and neoplastic transformation in colorectal cancer as well as a critical factor in estrogen-stimulated breast cancer growth .

Mode of Action

SGC2085 Hydrochloride interacts with its target, CARM1, by forming hydrogen bond interactions with SAM and the E444 residue of PRMT5 . This interaction inhibits the activity of CARM1, thereby preventing the methylation of its substrates .

Biochemical Pathways

The inhibition of CARM1 by SGC2085 Hydrochloride affects the Wnt/β-catenin transcription pathway and the estrogen-stimulated growth pathway . These pathways play crucial roles in colorectal cancer and breast cancer respectively .

Pharmacokinetics

It is noted that sgc2085 hydrochloride exhibits low cell permeability . This could potentially impact its bioavailability and effectiveness in vivo.

Result of Action

The inhibition of CARM1 by SGC2085 Hydrochloride results in decreased proliferation of myeloid leukemia cells in vivo . In addition, it has been observed that no cellular activity is observed for SGC2085 Hydrochloride when tested up to 10 µM (48 h exposure in HEK293 cells) .

Action Environment

It is worth noting that the compound’s low cell permeability could potentially be influenced by factors such as ph and temperature .

Future Directions

Protein arginine methyltransferases (PRMTs) represent an emerging target class in oncology and other disease areas . The presence of a substituent at R1 is essential for potent and selective inhibition of CARM1 . Considering its small size (MW=312.4 Da), SGC2085 has an excellent selectivity profile, which can probably be further improved by exploiting differences in the binding sites of the two enzymes outside the arginine binding pocket .

properties

IUPAC Name |

(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2.ClH/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20;/h5-10,15H,11,20H2,1-4H3,(H,21,22);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGSBQJSJRLNQH-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-amino-N-(4-(3,5-dimethylphenoxy)-3-methylbenzyl)propanamide hydrochloride | |

CAS RN |

1821908-49-9 | |

| Record name | Propanamide, 2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821908-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)

![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)

![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)

![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)